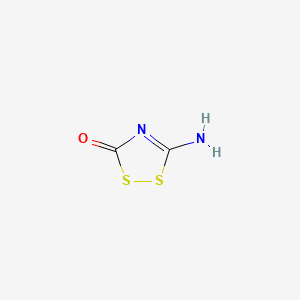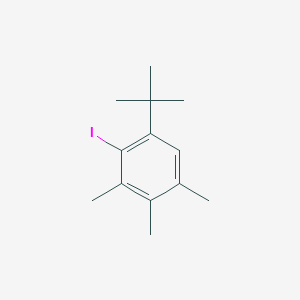![molecular formula C19H13N3O10S3 B14730360 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid CAS No. 6098-94-8](/img/structure/B14730360.png)
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple sulfonic acid groups, a quinoline moiety, and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 8-oxo-5-sulfoquinoline-7(8H)-ylidene hydrazine with naphthalene-1,3-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles like amines or alcohols, forming sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Hydrazine derivatives with reduced quinoline moiety.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules and as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxo-5-sulfoquinoline: Shares the quinoline moiety and sulfonic acid group but lacks the naphthalene core.
Naphthalene-1,3-disulfonic acid: Contains the naphthalene core and sulfonic acid groups but lacks the quinoline moiety.
Quinoline-7(8H)-ylidene hydrazine: Contains the quinoline moiety and hydrazine group but lacks the naphthalene core and sulfonic acid groups.
Uniqueness
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is unique due to its combination of quinoline, naphthalene, and multiple sulfonic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6098-94-8 |
|---|---|
Molekularformel |
C19H13N3O10S3 |
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
6-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C19H13N3O10S3/c23-19-15(9-17(35(30,31)32)14-2-1-5-20-18(14)19)22-21-11-3-4-13-10(6-11)7-12(33(24,25)26)8-16(13)34(27,28)29/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
KDCMDGVYPLAYAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


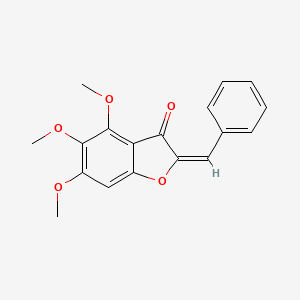
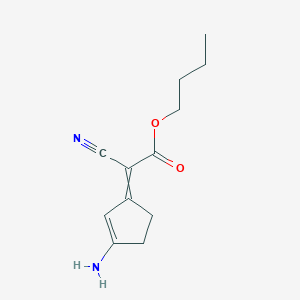
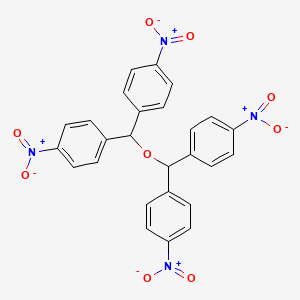


![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


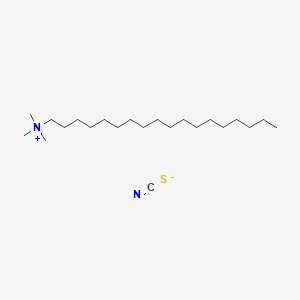
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
